3-Fluoroisonicotinic acid
Overview
Description
3-Fluoroisonicotinic acid is an organic compound with the molecular formula C6H4FNO2 It is a derivative of isonicotinic acid, where a fluorine atom is substituted at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisonicotinic acid typically involves the fluorination of isonicotinic acid. One common method includes the reaction of isonicotinic acid with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the direct fluorination of isonicotinic acid using elemental fluorine gas in the presence of a catalyst. This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include oxidized carboxylic acids.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
3-Fluoroisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Fluoroisonicotinic Acid: Similar structure but with the fluorine atom at the second position.
4-Fluoroisonicotinic Acid: Fluorine atom at the fourth position.
3-Chloroisonicotinic Acid: Chlorine atom instead of fluorine at the third position.
Uniqueness: 3-Fluoroisonicotinic acid is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. The fluorine atom at the third position provides distinct electronic and steric effects compared to other isomers and halogenated derivatives.
Properties
IUPAC Name |
3-fluoropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLXLLIQWDBJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323070 | |
Record name | 3-Fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-53-3 | |
Record name | 393-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of fluorine in 3-fluoroisonicotinic acid impact the gas adsorption properties of the resulting MOFs?
A1: Research suggests that incorporating fluorine into isonicotinic acid to form this compound can influence the gas adsorption properties of the resulting MOFs. While the provided abstracts don't delve into specific adsorption results, they highlight that experimental and computational analyses were conducted to understand the impact of fluorine substitution on gas uptake in isostructural MOFs derived from both isonicotinic acid and this compound []. This suggests that fluorine substitution might lead to differences in gas adsorption capacities, selectivity, or binding affinities within the MOFs, but further details from the full research articles would be needed to provide a definitive answer.
Q2: What is the significance of studying isostructural MOFs synthesized with isonicotinic acid and this compound?
A2: Comparing isostructural MOFs synthesized with isonicotinic acid and this compound allows researchers to isolate the specific effect of fluorine substitution on MOF properties. By maintaining a similar framework structure, any observed differences in gas adsorption behavior, for instance, can be more directly attributed to the presence of fluorine and its influence on pore size, shape, and interactions with gas molecules []. This controlled comparison helps to establish structure-property relationships in MOFs and guide the design of materials with tailored properties for specific applications like gas storage or separation.
Q3: What synthetic routes are available for the preparation of this compound?
A3: While the provided abstracts don't detail specific synthetic procedures, one paper focuses on "THE PREPARATION OF this compound AND RELATED COMPOUNDS" []. This suggests that the article likely delves into various synthetic methodologies, reaction conditions, and potential challenges associated with synthesizing this specific compound. Access to the full article would provide the detailed steps and insights into the preparation of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.